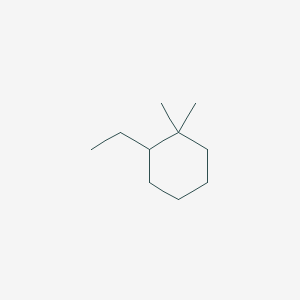
2-Ethyl-1,1-dimethylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-1,1-dimethylcyclohexane is an organic compound with the molecular formula C10H20. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing a ring of carbon atoms. This compound is characterized by a cyclohexane ring substituted with an ethyl group and two methyl groups at the 1-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1,1-dimethylcyclohexane can be achieved through various organic reactions. One common method involves the alkylation of cyclohexane derivatives. For instance, starting with 1,1-dimethylcyclohexane, an ethyl group can be introduced at the 2-position using ethylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation and alkylation processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in the chemical industry.
化学反応の分析
Types of Reactions: 2-Ethyl-1,1-dimethylcyclohexane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Formation of ethyl-1,1-dimethylcyclohexanol, ethyl-1,1-dimethylcyclohexanone, or corresponding carboxylic acids.
Reduction: Formation of simpler hydrocarbons like ethylcyclohexane.
Substitution: Formation of halogenated derivatives like 2-ethyl-1,1-dimethylcyclohexyl chloride.
科学的研究の応用
2-Ethyl-1,1-dimethylcyclohexane has several applications in scientific research:
Chemistry: Used as a model compound in studying the conformational analysis of disubstituted cyclohexanes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism by which 2-Ethyl-1,1-dimethylcyclohexane exerts its effects involves its interaction with molecular targets and pathways. The compound’s conformational stability and steric effects play a crucial role in its reactivity and interactions. The presence of bulky substituents like ethyl and methyl groups influences its conformational preferences and steric hindrance, affecting its chemical behavior.
類似化合物との比較
1,1-Dimethylcyclohexane: Lacks the ethyl group, making it less sterically hindered.
2-Ethylcyclohexane: Lacks the additional methyl groups, resulting in different conformational preferences.
1,2-Dimethylcyclohexane: Has methyl groups at different positions, leading to different steric interactions.
Uniqueness: 2-Ethyl-1,1-dimethylcyclohexane is unique due to the specific arrangement of its substituents, which significantly influences its conformational stability and reactivity. The presence of both ethyl and methyl groups at the 1-position creates a distinct steric environment, making it an interesting compound for conformational studies and synthetic applications.
特性
CAS番号 |
824-15-7 |
|---|---|
分子式 |
C10H20 |
分子量 |
140.27 g/mol |
IUPAC名 |
2-ethyl-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C10H20/c1-4-9-7-5-6-8-10(9,2)3/h9H,4-8H2,1-3H3 |
InChIキー |
HIVFIUIKABOGIO-UHFFFAOYSA-N |
正規SMILES |
CCC1CCCCC1(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



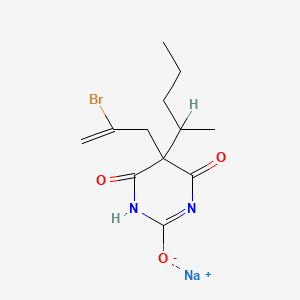
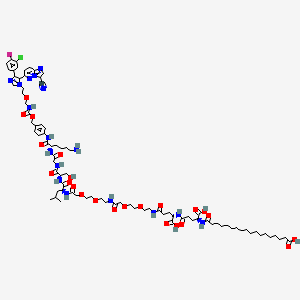

![Naphth[2,1-g]isoquinoline](/img/structure/B14753257.png)
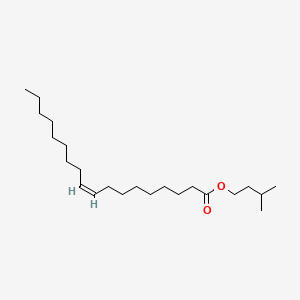

![(1-methoxy-1-oxopropan-2-yl) (2S)-2-[[(2R)-2-(2,6-dimethylphenyl)-2-methoxyacetyl]amino]propanoate](/img/structure/B14753267.png)
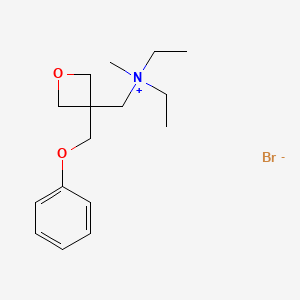
![tert-butyl (6R)-6-(((benzyloxy)carbonyl)amino)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14753270.png)
![2,4-Dichloro-1-({2-[(2,4-dichlorophenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14753275.png)
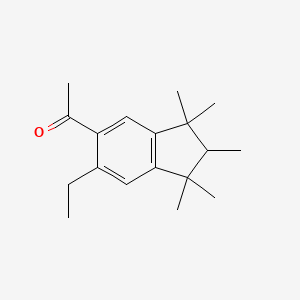
![1,1,1-trifluoro-N-(12-oxo-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)methanesulfonamide](/img/structure/B14753293.png)
![Tris[4-(trifluoromethyl)phenyl]arsane](/img/structure/B14753304.png)
